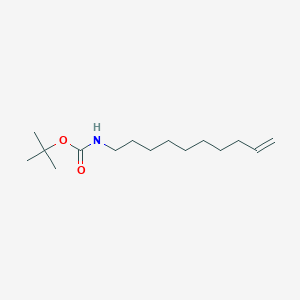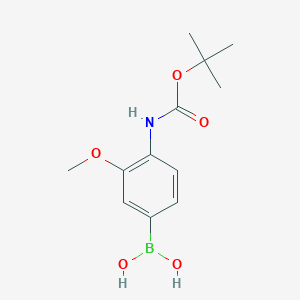![molecular formula C14H10Cl2O2 B1334102 2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid CAS No. 669713-81-9](/img/structure/B1334102.png)
2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid is a chlorinated biphenyl with acetic acid functionality. While the provided papers do not directly discuss this compound, they do provide insights into similar chlorinated aromatic compounds and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of chlorinated aromatic acetic acids typically involves chlorination of the aromatic ring followed by the introduction of the acetic acid moiety. For example, the synthesis of related compounds such as (2,4-dichlorophenoxy)acetic acid involves chlorination of phenols followed by esterification and hydrolysis steps . Similarly, the synthesis of (5,7-dichloro-quinolin-8-yloxy) acetic acid involves specific functionalization of the quinoline ring . These methods may be adapted for the synthesis of 2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid by considering the specific reactivity of the biphenyl system and the positions of the chlorine substituents.
Molecular Structure Analysis
The molecular structure of chlorinated aromatic acetic acids is characterized by the presence of aromatic systems, halogen substituents, and the acetic acid group. The presence of chlorine atoms can influence the molecular conformation due to their steric and electronic effects. For instance, the study of polymorphs of a related compound using single crystal X-ray diffraction and solid-state NMR techniques revealed insights into the molecular conformation and intermolecular packing . These techniques could be applied to determine the molecular structure of 2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid.
Chemical Reactions Analysis
Chlorinated aromatic acetic acids can undergo various chemical reactions, including esterification, hydrolysis, and reactions with nucleophiles due to the presence of the acetic acid moiety. The reactivity can be influenced by the electron-withdrawing effect of the chlorine atoms on the aromatic ring. For example, the reactivity of (2,4,5-Trichlorophenoxy) Acetic acid in vibrational spectroscopic studies indicates the influence of chlorine substituents on the vibrational pattern of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic acetic acids are influenced by their molecular structure. The presence of chlorine atoms affects properties such as boiling point, melting point, and solubility. For example, the analysis of older formulations of 2,4-dichlorophenoxy acetic acid and related compounds for contents of chlorinated dibenzo-p-dioxins and dibenzofurans provides information on the stability and potential impurities that can be present in these types of compounds . The vibrational spectroscopic investigation of (2,4,5-Trichlorophenoxy) Acetic acid provides data on the vibrational frequencies, which are related to the physical properties of the compound .
Wissenschaftliche Forschungsanwendungen
-
Oxidative Couplings and Cyclization Reactions
- DDQ is used as a reagent for oxidative couplings and cyclization reactions .
- It is commonly used in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .
- The cost and toxicity of DDQ triggered recent efforts to develop methods that employ catalytic quantities of DDQ in combination with alternative stoichiometric oxidants .
-
Synthesis of 1,2-Benzisoxazoles
-
Charge Transfer Complex of Linagliptin
- This study describes the non-covalent interactions of the charge transfer complex (CT), which was responsible for the synthesis of Linagliptin (LNG) with DDQ .
- A UV–Vis spectrophotometer was utilized to identify Linagliptin (LNG) from these complexes .
- For the quantitative measurement of Linagliptin in bulk form, UV–Vis techniques have been developed and validated .
- The optimization of the complex synthesis was based on solvent polarization; the ratio of molecules in complexes; the association constant; and Gibbs energy (ΔG°) .
-
Therapeutic Uses
- DCA has been shown to have therapeutic uses in treating conditions such as lactic acidosis, cancer, neuropathy, and heart failure .
- It is an analogue of acetic acid, in which 2 of the 3 hydrogen atoms of the methyl group have been replaced by chlorine atoms .
- The salts and esters of dichloroacetic acid are called dichloroacetates .
-
Natural Occurrence
-
Reactions
-
Lactic Acidosis Treatment
-
Cancer Treatment
-
Neuropathy and Heart Failure Treatment
Safety And Hazards
The compound is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and avoiding release to the environment .
Eigenschaften
IUPAC Name |
2-[4-(3,5-dichlorophenyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-6-11(7-13(16)8-12)10-3-1-9(2-4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEHTZJHYFTNKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374162 |
Source


|
| Record name | (3',5'-Dichloro[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3',5'-Dichloro-[1,1'-biphenyl]-4-yl)acetic acid | |
CAS RN |
669713-81-9 |
Source


|
| Record name | (3',5'-Dichloro[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,5S,6R,6aS)-5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid](/img/structure/B1334020.png)
![2-[(3S)-3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B1334027.png)
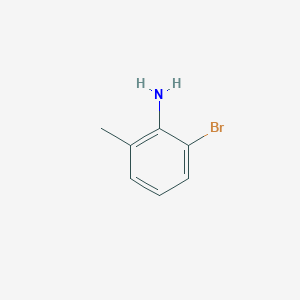
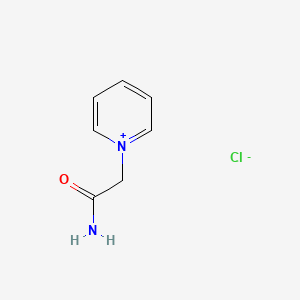
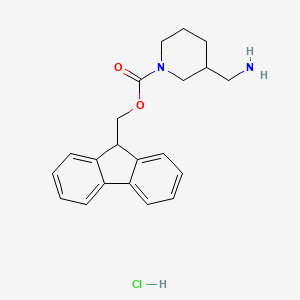

![2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid](/img/structure/B1334040.png)
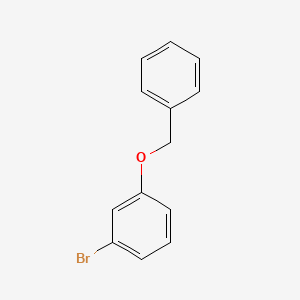
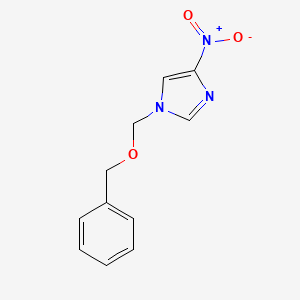
![2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid](/img/structure/B1334045.png)

![2-((Tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1334047.png)
